8-(4-n-Propylphenyl)-8-oxooctanoic acid
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Overview
Description
8-(4-n-Propylphenyl)-8-oxooctanoic acid is an organic compound with the molecular formula C17H24O3 and a molecular weight of 276.38 g/mol It is characterized by the presence of a ketone group (oxo) and a propylphenyl group attached to an octanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-n-Propylphenyl)-8-oxooctanoic acid typically involves the reaction of 4-propylbenzaldehyde with a suitable octanoic acid derivative under controlled conditions. The reaction may proceed through a series of steps including aldol condensation, oxidation, and esterification, followed by hydrolysis to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-(4-n-Propylphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
8-(4-n-Propylphenyl)-8-oxooctanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(4-n-Propylphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 8-Oxo-8-(4-methylphenyl)octanoic acid
- 8-Oxo-8-(4-ethylphenyl)octanoic acid
- 8-Oxo-8-(4-butylphenyl)octanoic acid
Comparison: 8-(4-n-Propylphenyl)-8-oxooctanoic acid is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different solubility, stability, and interaction profiles with biological targets .
Properties
IUPAC Name |
8-oxo-8-(4-propylphenyl)octanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-2-7-14-10-12-15(13-11-14)16(18)8-5-3-4-6-9-17(19)20/h10-13H,2-9H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYAOIUOOMEHIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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